Phosphonium, (8-carboxyoctyl)triphenyl-, bromide
Overview
Description
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is a quaternary ammonium salt that belongs to the family of phosphonium compounds. It is a highly polar compound with a molecular formula of C29H35BrO2P, and a molecular weight of 523.43 g/mol. It is an intermediate in synthesizing Rumenic Acid, a trans fatty acid that may potentially reduce the risk of cancer and cardiovascular diseases .
Synthesis Analysis
The synthesis of similar phosphonium compounds has been reported in the literature . Sodium tungstate reacted with alkyltriphenylphosphonium bromides to afford new alkyltriphenylphosphonium hexatungstate compounds . These compounds were structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .Molecular Structure Analysis
The molecular formula of Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is C27H32O2P・Br . The compound is a part of the phosphonium compounds family.Physical And Chemical Properties Analysis
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is a white to brown sticky solid . It has a molecular weight of 499.42 . The compound is hygroscopic .Scientific Research Applications
Reactions and Synthesis
- Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide, a similar compound, reacts with secondary amines to yield adducts with an α,β-double bond, while converting to an allene ylide under different conditions (Khachatrian et al., 2002).
- Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide has been synthesized as a reusable Brønsted-acidic ionic liquid catalyst for synthesis of various organic compounds (Karami et al., 2019).
- Triphenyl(2-p-toluoylethyl)- and triphenyl(2-p-bromobenzoylethyl)phosphonium bromide derivatives form bipolar compounds under specific conditions, which can undergo further chemical transformations (Khachikyan, 2009).
Physical Properties and Applications
- Glycerol-based deep eutectic solvents, including derivatives of triphenyl phosphonium bromide, exhibit a variety of physical properties suitable for diverse applications (Alomar et al., 2013).
- Phosphonium salts like benzyl triphenyl phosphonium bromide serve as effective corrosion inhibitors for mild steel, revealing insights into the interaction between these salts and metal surfaces (Bhrara & Singh, 2006).
properties
IUPAC Name |
8-carboxyoctyl(triphenyl)phosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31O2P.BrH/c28-27(29)22-14-3-1-2-4-15-23-30(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21H,1-4,14-15,22-23H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRRRHHYOTMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BrO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448255 | |
Record name | Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
CAS RN |
88462-46-8 | |
Record name | Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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